6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Overview
Description
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound . It is synthesized to find new pharmacologically active molecules . It has been allowed to react with some nitrogen nucleophiles to afford annelated quinazolinone derivatives and other related systems .
Synthesis Analysis
6-Iodo-2-methyl-benzo[3,1]oxazin-4-one was prepared by refluxing 5-Iodoanthranilic acid with acetic anhydride . The synthesized compounds were characterized with the help of spectroscopic techniques including IR, 1H-NMR, and Mass spectra .Molecular Structure Analysis
The chemical structure of 6-Iodo-2-methyl-benzo[3,1]oxazin-4-one was elucidated by its IR spectrum which showed absorption band at 1620, 1760 cm-1 attributable to C=N and C=O respectively .Chemical Reactions Analysis
This compound has been allowed to react with some nitrogen nucleophiles namely; hydroxylamine hydrochloride, hydrazine hydrate, formamide, aliphatic amine, aromatic amines, aralkyl amine, different amino acids, heterocyclic amines, ethanolamine, and sodium azide to afford annelated quinazolinone derivatives and other related systems .Scientific Research Applications
Synthesis and Reactivity
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one has been utilized in the synthesis of various organic compounds. For example, Harutyunyan et al. (2019) demonstrated its use in producing 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which were then used to create 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones. The structure of these compounds was confirmed using two-dimensional 1H–1H NOESY data and X-ray analysis (Harutyunyan et al., 2019).
Antimicrobial Activities
The compound has shown promise in antimicrobial applications. Eissa et al. (2013) explored the reactivity of 6-iodo-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles, leading to the synthesis of quinazolinone derivatives and other related systems. These synthesized compounds displayed significant antimicrobial activities against different bacterial and fungal strains (Eissa et al., 2013).
Hypolipidemic Properties
In the field of medicinal chemistry, this chemical has been investigated for its potential in altering plasma lipid levels. Fenton et al. (1989) described a series of 4H-3,1-benzoxazin-4-ones, including derivatives of this compound, that demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties in hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).
Structural Analysis and Synthesis
The compound's structural properties have been a subject of study as well. For instance, Kovalevsky and Ponomarev (2000) investigated the structure of benzoxazinone compounds, highlighting how electronic effects of substituent groups on the oxazine moiety lead to distortion in bond angles and redistribution of electronic density (Kovalevsky & Ponomarev, 2000).
Mechanism of Action
properties
IUPAC Name |
6-iodo-2-methyl-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORUMRUSQLRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358782 | |
Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40889-40-5 | |
Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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